molecular formula C8H9BrO2S B8460463 3-(5-Bromo-thiophen-3-yl)-3-hydroxy-butan-2-one

3-(5-Bromo-thiophen-3-yl)-3-hydroxy-butan-2-one

Cat. No. B8460463
M. Wt: 249.13 g/mol
InChI Key: SIEPUBRNELHUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-thiophen-3-yl)-3-hydroxy-butan-2-one is a useful research compound. Its molecular formula is C8H9BrO2S and its molecular weight is 249.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

3-(5-bromothiophen-3-yl)-3-hydroxybutan-2-one

InChI

InChI=1S/C8H9BrO2S/c1-5(10)8(2,11)6-3-7(9)12-4-6/h3-4,11H,1-2H3

InChI Key

SIEPUBRNELHUPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CSC(=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxalyl chloride (19.12 mmol, 2.43 g) in anhydrous CH2C12 (100 mL) was cooled to −50° C. to −60° C. DMSO (39.83 mmol, 2.83 mL) is added dropwise at a rapid rate, with stirring. After 5 min, a solution of 2-(5-bromo-thiophen-3-yl)-butane-2,3-diol (15.93 mmol, 4.0 g) in anhydrous CH2Cl2 (25 mL) was added dropwise over 10 min, keeping the temperature at −50° C. to −60° C. After 15 min stirring, triethylamine (80 mmol, 11.15 mL) was added dropwise, keeping the temperature below −50° C. Stirring was then continued for 5 min. The reaction mixture was allowed to warm to room temperature and water (100 mL) was added. The separated aqueous layer was extracted with CH2Cl2 (70 mL×2). The combined organic layer was washed with brine (100 mL), dried (MgSO4), concentrated in vacuo. Chromatography on SiO2 (EtOAc/Hexanes, 1/2) gave 3.2 g (81%) of 3-(5-bromo-thiophen-3-yl)-3-hydroxy-butan-2-one as an oil; 1H NMR (400 MHz, CDCl3) δ 7.22 (d, J=1.7 Hz, 1H), 6.98 (d, J=1.7 Hz, 1H), 4.48)s, 1OH), 2.16 (s, 3H), 1.72 (s, 3H).
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
2.83 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
11.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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